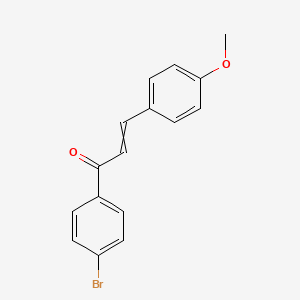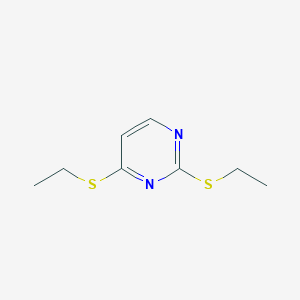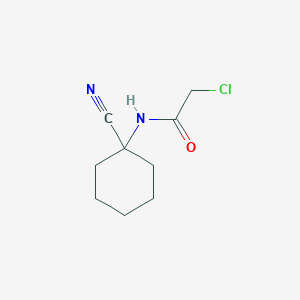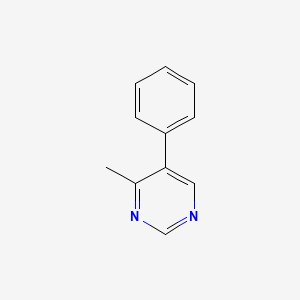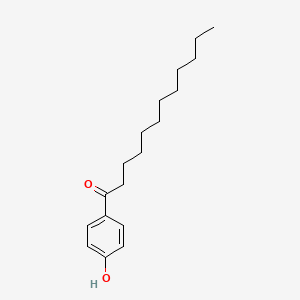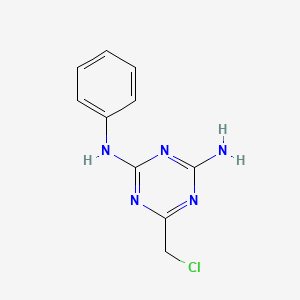
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine
Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-(Chloromethyl)” and “N-Phenyl” parts suggest that it has a chloromethyl group and a phenyl group attached to the triazine ring .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride .Molecular Structure Analysis
Triazines are planar and aromatic. They have a ring structure composed of three carbon atoms and three nitrogen atoms. The chloromethyl and phenyl groups attached to the triazine ring would likely affect its electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, chloromethyl groups in general are quite reactive. They can undergo various reactions such as SN2 substitutions or additions to form new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of the chloromethyl and phenyl groups .Scientific Research Applications
Antibacterial and Antifungal Activities
Research has demonstrated the synthesis of novel derivatives of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine, showcasing significant antibacterial and antifungal activities. These compounds were evaluated against both Gram-positive (Staphylococcus aureus, Streptococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as against fungi (Candida albicans, Aspergillus fumigate, Aspergillus flavus), indicating their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Material Science and Polymer Chemistry
Another study elaborates on the synthesis and characterization of phenyl-1,3,5-triazine functional aromatic polyamides, revealing their excellent thermal stability and mechanical properties. These polymers demonstrate potential for high-performance applications due to their solubility in organic solvents, ability to form transparent films, and high thermal resistance, which could be beneficial for the development of new materials (Yu et al., 2012).
Supramolecular Chemistry
The use of this compound in the synthesis of pyrazolyl bistriazines under microwave irradiation has been explored, highlighting its applications in supramolecular chemistry. These bistriazines have potential uses in forming supramolecular polymers with interesting fluorescence properties through complexation with cyanuric and barbituric acid derivatives (Moral et al., 2010).
Photoinitiators in Polymerization
The compound has been utilized as a photoinitiator or co-initiator for the polymerization of acrylate monomers, showing increased efficiency under visible light irradiation. This application underscores its role in the development of new polymerization techniques, particularly in the production of acrylic pressure-sensitive adhesives (Kabatc et al., 2011).
Electrochemical Studies
Electrochemical reduction studies under acidic conditions have also been performed on related triazine compounds, providing insights into their reduction pathways. Such studies are crucial for understanding the behavior of triazine-based herbicides in environmental contexts (Brown, 2018).
Mechanism of Action
Biochemical Pathways
It is known that many compounds can influence various biochemical pathways within the cell, leading to downstream effects that can alter cellular function .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
It is known that the compound’s interaction with its targets can lead to various changes within the cell, potentially leading to therapeutic effects .
Safety and Hazards
Properties
IUPAC Name |
6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYPLRLARKYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275127 | |
| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30355-60-3 | |
| Record name | 30355-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


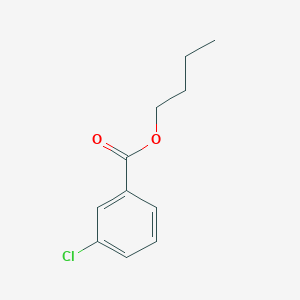
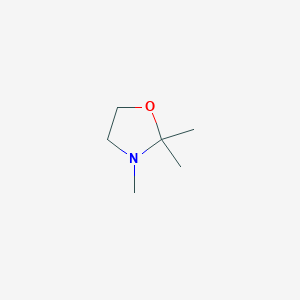
![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)

